Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine
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Overview
Description
Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine typically involves the reaction of azides with alkynes through a process known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and can be carried out under mild conditions, often using copper(I) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .
Scientific Research Applications
Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit or activate certain biochemical pathways. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazol-3-amine: Another triazole derivative with similar chemical properties.
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: A compound used in organic synthesis and medicinal chemistry.
Uniqueness
Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C5H10N4 |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
N-methyl-2-(triazol-2-yl)ethanamine |
InChI |
InChI=1S/C5H10N4/c1-6-4-5-9-7-2-3-8-9/h2-3,6H,4-5H2,1H3 |
InChI Key |
JQDDJZCXWLHBMK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1N=CC=N1 |
Origin of Product |
United States |
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